Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
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Overview
Description
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C8H12O5S and a molecular weight of 220.24 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxathiane ring fused with a carboxylate ester group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of ethyl chloroformate with a suitable thiaspiro precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide, altering the compound’s chemical properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H12O5S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-2-12-7(9)6-8(13-6)3-4-14(10,11)5-8/h6H,2-5H2,1H3 |
InChI Key |
GKJYDFSMWGNMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCS(=O)(=O)C2 |
Origin of Product |
United States |
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